molecular formula C29H38N2O6 B1665830 Atrasentan CAS No. 173937-91-2

Atrasentan

Katalognummer B1665830
CAS-Nummer: 173937-91-2
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: MOTJMGVDPWRKOC-XTBZXYEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . Atrasentan failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is a selective endothelin ETA receptor antagonist .


Molecular Structure Analysis

Atrasentan has the IUPAC name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid . Its molecular formula is C29H38N2O6 and it has a molar mass of 510.631 g·mol−1 .


Physical And Chemical Properties Analysis

Atrasentan has a molecular weight of 542.69 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of IgA Nephropathy

  • Summary of the Application : Atrasentan is being investigated as a potential treatment for IgA nephropathy (IgAN), a progressive kidney disease that affects mostly young adults and is a major cause of chronic kidney disease and kidney failure worldwide .
  • Methods of Application or Experimental Procedures : Atrasentan, an oral endothelin A receptor antagonist (ERA), is being tested in a global, phase 2, open-label basket study called AFFINITY . The study includes adult patients with biopsy-proven IgAN who have an eGFR 30mL/min/1.73m230 mL/min/1.73 m^230mL/min/1.73m2, UPCR $0.5 g/g and <1.0 g/g (first morning void) and are on a max tolerated/stable RASi . Patients are treated orally with 0.75 mg atrasentan daily for 52 weeks .
  • Results or Outcomes : The primary endpoint of the study is the change in 24-hour UPCR from baseline to Week 12 . The study met its primary efficacy endpoint at the 36-week interim analysis, with atrasentan demonstrating superiority versus placebo with a clinically meaningful and highly statistically significant reduction in proteinuria (protein in urine) in patients with IgAN receiving supportive care . The safety profile of atrasentan was consistent with previously reported data from the Phase II AFFINITY study IgAN cohort .

Application 2: Treatment of Diabetes and Chronic Kidney Disease

  • Summary of the Application : Atrasentan has been studied for its potential use in the treatment of diabetes and chronic kidney disease . Diabetes often leads to kidney damage, and Atrasentan’s ability to reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects could help preserve kidney function .

Zukünftige Richtungen

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

Eigenschaften

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrasentan

CAS RN

173937-91-2, 195704-72-4
Record name Atrasentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrasentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 127722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRASENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrasentan
Reactant of Route 2
Reactant of Route 2
Atrasentan
Reactant of Route 3
Atrasentan
Reactant of Route 4
Reactant of Route 4
Atrasentan
Reactant of Route 5
Reactant of Route 5
Atrasentan
Reactant of Route 6
Atrasentan

Citations

For This Compound
5,050
Citations
D De Zeeuw, B Coll, D Andress… - Journal of the …, 2014 - ncbi.nlm.nih.gov
… mg/d atrasentan discontinued due to adverse events. After stopping atrasentan for 30 days, measured parameters returned to pretreatment levels. In conclusion, atrasentan reduced …
Number of citations: 289 www.ncbi.nlm.nih.gov
MA Carducci, JB Nelson, M Kathy Bowling… - Journal of clinical …, 2002 - researchgate.net
… , and maximum-tolerated dose of atrasentan in cancer patients. … with atrasentan’s pharmacologic vasodilatory effect. Linear, dose-proportional pharmacokinetics suggest that …
Number of citations: 206 www.researchgate.net
J Egido, J Rojas-Rivera, S Mas… - Expert Opinion on …, 2017 - Taylor & Francis
… atrasentan. Expert opinion: Different phase I and II clinical trials with ERAs in DN, mostly with atrasentan, … results of the ongoing SONAR trial with atrasentan in more than 4,000 patients …
Number of citations: 42 www.tandfonline.com
…, Atrasentan Phase III Study Group Institutions. - Cancer, 2007 - Wiley Online Library
… , dose-ranging Phase 2 trial, atrasentan at a dose of 10 mg per day … atrasentan.20, 21 In the current report, we present findings from a larger randomized Phase 3 trial of atrasentan …
Number of citations: 311 acsjournals.onlinelibrary.wiley.com
…, M Carducci, Atrasentan Phase 3 Study Group - Cancer, 2008 - Wiley Online Library
… Atrasentan lengthened the PSA doubling time (P = .031) and slowed the increase … atrasentan and 1403 days with placebo. The most common adverse events associated with atrasentan …
Number of citations: 273 acsjournals.onlinelibrary.wiley.com
E Raichlin, A Prasad, V Mathew, B Kent… - …, 2008 - Am Heart Assoc
… =0.048) decreased significantly in the atrasentan group compared with the … atrasentan were nasal stuffiness, headache, and edema. In conclusion, 6 months of treatment with atrasentan …
Number of citations: 67 www.ahajournals.org
A Jimeno, M Carducci - Expert review of anticancer therapy, 2005 - Taylor & Francis
… Atrasentan is a novel agent that effectively targets this pathway and is able to inhibit and/or … Atrasentan represents a new therapeutic option in the management of prostate cancer, …
Number of citations: 33 www.tandfonline.com
DE Kohan, Y Pritchett, M Molitch, S Wen… - Journal of the …, 2011 - ncbi.nlm.nih.gov
… Here, we examined the effect of atrasentan, a selective endothelin A receptor (ET A R) … or atrasentan (0.25, 0.75, or 1.75 mg daily) for 8 weeks. Compared with placebo, atrasentan …
Number of citations: 251 www.ncbi.nlm.nih.gov
MGS Boels, MC Avramut, A Koudijs, MJC Dane… - Diabetes, 2016 - Am Diabetes Assoc
… effects of orally administrated atrasentan, a selective ET A receptor … In this study we show that atrasentan improves endothelial … In vitro analysis shows that this effect of atrasentan can be …
Number of citations: 120 diabetesjournals.org
E Samara, S Dutta, G Cao… - The Journal of …, 2001 - Wiley Online Library
… of atrasentan was assessed in a placebo‐controlled, double‐blind, single oral dose study in 24 healthy male subjects. Atrasentan was well tolerated. Atrasentan pharmacokinetics was …
Number of citations: 32 accp1.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.